molecular formula C18H28N2O2 B5145000 4-isobutoxy-N-[2-(1-piperidinyl)ethyl]benzamide

4-isobutoxy-N-[2-(1-piperidinyl)ethyl]benzamide

Cat. No. B5145000
M. Wt: 304.4 g/mol
InChI Key: VDNWFSDWBJXJFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isobutoxy-N-[2-(1-piperidinyl)ethyl]benzamide, also known as A-317567, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) channel, which plays a crucial role in pain perception and inflammation.

Mechanism of Action

4-isobutoxy-N-[2-(1-piperidinyl)ethyl]benzamide selectively antagonizes TRPV1 channels, which are expressed on sensory neurons and play a crucial role in pain perception and inflammation. TRPV1 channels are activated by various stimuli such as heat, capsaicin, and acid, leading to the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP). These neuropeptides contribute to pain and inflammation by sensitizing nociceptive neurons. 4-isobutoxy-N-[2-(1-piperidinyl)ethyl]benzamide blocks the activation of TRPV1 channels, thereby reducing the release of neuropeptides and reducing pain and inflammation.
Biochemical and Physiological Effects:
4-isobutoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of neuropathic pain, arthritis, and cancer pain. It has also been shown to reduce the release of neuropeptides such as substance P and CGRP, which contribute to pain and inflammation. 4-isobutoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been shown to have no effect on other TRP channels, making it a selective antagonist of TRPV1 channels.

Advantages and Limitations for Lab Experiments

4-isobutoxy-N-[2-(1-piperidinyl)ethyl]benzamide has several advantages for lab experiments. It is a selective antagonist of TRPV1 channels, making it a useful tool for studying the role of these channels in pain and inflammation. It has been extensively studied in animal models and has shown promising results as a potential therapeutic agent for chronic pain conditions. However, there are also limitations to using 4-isobutoxy-N-[2-(1-piperidinyl)ethyl]benzamide in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the study of 4-isobutoxy-N-[2-(1-piperidinyl)ethyl]benzamide. One potential direction is the development of more potent and selective TRPV1 antagonists. Another direction is the investigation of the role of TRPV1 channels in other physiological processes such as thermoregulation and nociceptive plasticity. Additionally, the potential therapeutic use of 4-isobutoxy-N-[2-(1-piperidinyl)ethyl]benzamide for chronic pain conditions in humans warrants further investigation.

Synthesis Methods

The synthesis of 4-isobutoxy-N-[2-(1-piperidinyl)ethyl]benzamide involves the reaction of 4-isobutoxybenzoyl chloride with 2-(1-piperidinyl)ethylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 4-isobutoxy-N-[2-(1-piperidinyl)ethyl]benzamide.

Scientific Research Applications

4-isobutoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been extensively studied for its potential use in scientific research. Its selective antagonism of TRPV1 channels makes it a promising candidate for the study of pain perception and inflammation. TRPV1 channels are known to be involved in the development of chronic pain conditions such as neuropathic pain, arthritis, and cancer pain. 4-isobutoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been shown to reduce pain and inflammation in animal models of these conditions, making it a potential therapeutic agent.

properties

IUPAC Name

4-(2-methylpropoxy)-N-(2-piperidin-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-15(2)14-22-17-8-6-16(7-9-17)18(21)19-10-13-20-11-4-3-5-12-20/h6-9,15H,3-5,10-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNWFSDWBJXJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-methylpropoxy)-N-[2-(piperidin-1-yl)ethyl]benzamide

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